molecular formula C9H7IN2O B1392903 4-Iodo-3-methoxy-1,5-naphthyridine CAS No. 1261365-88-1

4-Iodo-3-methoxy-1,5-naphthyridine

Cat. No. B1392903
CAS RN: 1261365-88-1
M. Wt: 286.07 g/mol
InChI Key: KULFYCCJHFTAJE-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-1,5-naphthyridine is a halogenated heterocycle with the empirical formula C9H7IN2O . It is a solid compound .


Molecular Structure Analysis

The molecular structure of 4-Iodo-3-methoxy-1,5-naphthyridine can be represented by the SMILES string COc1cnc2cccnc2c1I . The InChI representation is 1S/C9H7IN2O/c1-13-7-5-12-6-3-2-4-11-9(6)8(7)10/h2-5H,1H3 .


Physical And Chemical Properties Analysis

4-Iodo-3-methoxy-1,5-naphthyridine is a solid compound . Its molecular weight is 286.07 .

Scientific Research Applications

Synthesis of Naphthyridines 4-Iodo-3-methoxy-1,5-naphthyridine derivatives have been synthesized and studied for various applications. The synthesis techniques and the properties of these compounds have been extensively researched. For instance, the synthesis of 4-substituted 1,5-naphthyridines and their N-oxides were investigated, providing insights into their structures and properties, including IR and UV spectra analyses. These studies have highlighted the potential of these compounds in various scientific applications due to their unique chemical properties (Titkova et al., 1981).

Colorimetric Detection of Iodide Ion Research has demonstrated the potential of 1,5-naphthyridine-based conjugated polymers for the highly selective colorimetric detection of iodide ions. This showcases the utility of these compounds in analytical chemistry and environmental monitoring. The sensitivity and selectivity of these polymers in detecting iodide ions in a mixture of water and other solvents have been particularly emphasized, indicating their potential in precise and accurate measurement applications (BoAli et al., 2018).

Corrosion Inhibition Studies have also revealed the efficacy of naphthyridine derivatives in the corrosion inhibition of metals in acidic environments. This underscores the compound's potential in industrial applications, particularly in protecting metal structures and components from corrosive damage. The investigations have provided valuable insights into the mechanism of action and the efficiency of these compounds in corrosion inhibition (Singh et al., 2016).

Antitubercular Activity Additionally, naphthyridine derivatives have been synthesized and screened for their antitubercular activity. This highlights the potential medicinal applications of these compounds, particularly in the treatment of tuberculosis. The efficacy of these compounds against tuberculosis-causing bacteria has been a focus of these studies, indicating their potential in medical and pharmaceutical research (Akula et al., 2016).

Cancer Treatment Moreover, certain naphthyridine derivatives have shown promising results in cancer treatment. Research on a novel naphthyridine derivative revealed its ability to induce necroptosis and apoptosis in melanoma cells, offering potential pathways for cancer therapy. This underlines the significance of these compounds in developing new and effective cancer treatments (Kong et al., 2018).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. It has an acute toxicity (oral) hazard classification .

properties

IUPAC Name

4-iodo-3-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-13-7-5-12-6-3-2-4-11-9(6)8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULFYCCJHFTAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=CC=NC2=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679119
Record name 4-Iodo-3-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-methoxy-1,5-naphthyridine

CAS RN

1261365-88-1
Record name 1,5-Naphthyridine, 4-iodo-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-3-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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